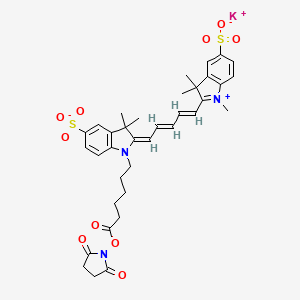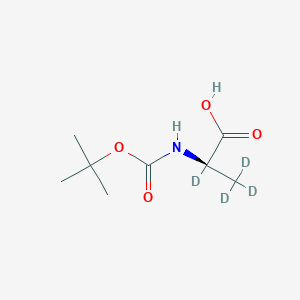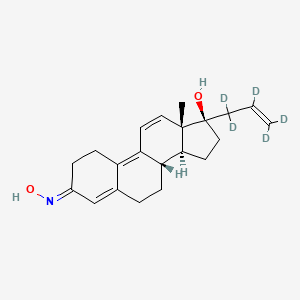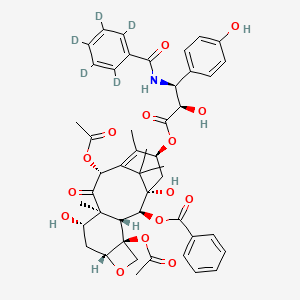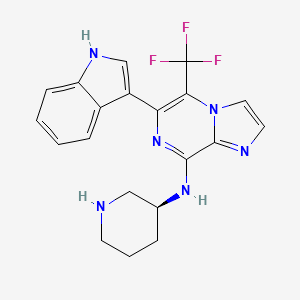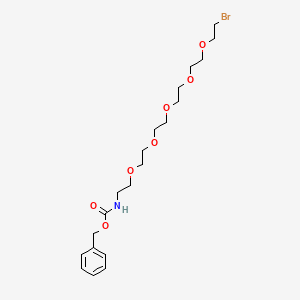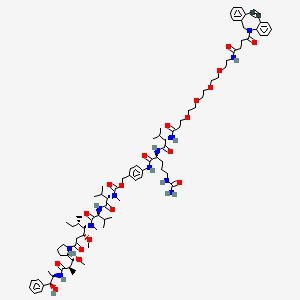![molecular formula C18H31N6O13P3 B12417272 [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine” is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazin-7-yl group, a cyano group, and multiple hydroxyl and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrrolo[2,1-f][1,2,4]triazin-7-yl intermediate. This intermediate is then subjected to a series of reactions to introduce the cyano group, hydroxyl groups, and phosphoryl groups. The final step involves the addition of N,N-diethylethanamine to form the complete compound.
Preparation of Pyrrolo[2,1-f][1,2,4]triazin-7-yl Intermediate: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Addition of Hydroxyl and Phosphoryl Groups: These groups are introduced through phosphorylation reactions, often using phosphoryl chloride or similar reagents.
Final Assembly: The final step involves the coupling of the intermediate with N,N-diethylethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has significant potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s antiviral properties make it a promising candidate for drug development, particularly against RNA viruses.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. In the context of antiviral research, it is believed to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase. This enzyme is crucial for the replication of RNA viruses, and its inhibition can effectively halt the viral life cycle.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: A nucleotide analog that also targets RNA-dependent RNA polymerase.
Favipiravir: Another antiviral compound that inhibits viral RNA polymerase.
Molnupiravir: A nucleoside analog with broad-spectrum antiviral activity.
Uniqueness
The compound’s unique structure, particularly the presence of multiple phosphoryl groups and the pyrrolo[2,1-f][1,2,4]triazin-7-yl moiety, distinguishes it from other similar compounds. These structural features may confer enhanced binding affinity and specificity for its molecular targets, potentially leading to improved efficacy and reduced side effects.
Properties
Molecular Formula |
C18H31N6O13P3 |
|---|---|
Molecular Weight |
632.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C12H16N5O13P3.C6H15N/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;1-4-7(5-2)6-3/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);4-6H2,1-3H3/t7-,9-,10-,12+;/m1./s1 |
InChI Key |
BTCZBCWOZQEOOI-BITRNDABSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |
Canonical SMILES |
CCN(CC)CC.C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


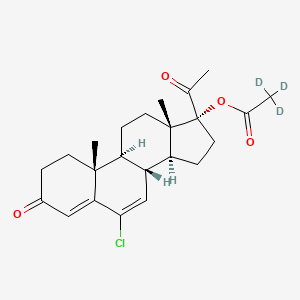
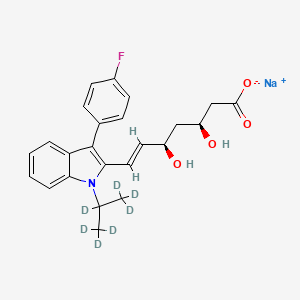


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)

